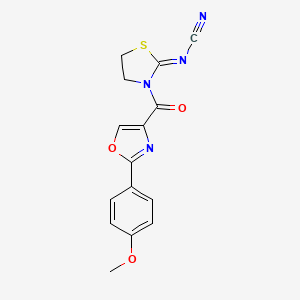
Pde4-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pde4-IN-9 es un compuesto que pertenece a la clase de los inhibidores de la fosfodiesterasa 4. Los inhibidores de la fosfodiesterasa 4 son conocidos por su capacidad de modular la inflamación y las respuestas inmunitarias al aumentar los niveles de monofosfato de adenosina cíclico dentro de las células . Este compuesto ha demostrado potencial en el tratamiento de diversas enfermedades inflamatorias e inmunitarias.
Métodos De Preparación
La síntesis de Pde4-IN-9 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. Las rutas sintéticas suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para obtener el producto deseado. Los métodos de producción industrial pueden incluir la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Pde4-IN-9 experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y condiciones específicas de temperatura y presión.
Aplicaciones Científicas De Investigación
Pde4-IN-9 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como herramienta para estudiar la modulación de los niveles de monofosfato de adenosina cíclico y sus efectos en diversas vías bioquímicas.
Biología: Investigado por su papel en la regulación de las respuestas inmunitarias y la inflamación en diversos tipos de células.
Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la fosfodiesterasa 4.
Mecanismo De Acción
Pde4-IN-9 ejerce sus efectos inhibiendo la enzima fosfodiesterasa 4, que es responsable de la degradación del monofosfato de adenosina cíclico. Al inhibir esta enzima, this compound aumenta los niveles de monofosfato de adenosina cíclico dentro de las células, lo que lleva a la activación de la proteína quinasa A y la posterior regulación de diversos genes y proteínas implicados en la inflamación y las respuestas inmunitarias . Este mecanismo de acción hace de this compound un candidato prometedor para el tratamiento de enfermedades inflamatorias e inmunitarias.
Comparación Con Compuestos Similares
Pde4-IN-9 es único en comparación con otros inhibidores de la fosfodiesterasa 4 debido a su estructura química específica y sus propiedades de unión. Compuestos similares incluyen:
Roflumilast: Utilizado para tratar la enfermedad pulmonar obstructiva crónica.
Apremilast: Utilizado para tratar la artritis psoriásica.
Crisaborole: Utilizado para tratar la dermatitis atópica. This compound destaca por su potencial de mayor selectividad y eficacia, así como por sus interacciones de unión únicas con la enzima fosfodiesterasa 4.
Propiedades
Fórmula molecular |
C15H12N4O3S |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
[3-[2-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C15H12N4O3S/c1-21-11-4-2-10(3-5-11)13-18-12(8-22-13)14(20)19-6-7-23-15(19)17-9-16/h2-5,8H,6-7H2,1H3 |
Clave InChI |
BNSGBZBUZFHIRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)N3CCSC3=NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



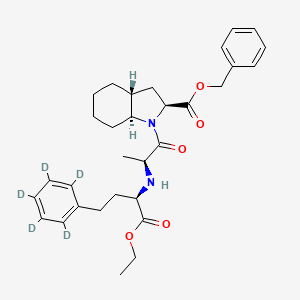


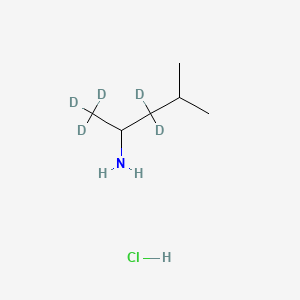
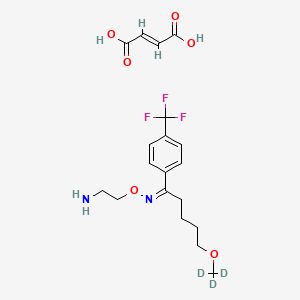
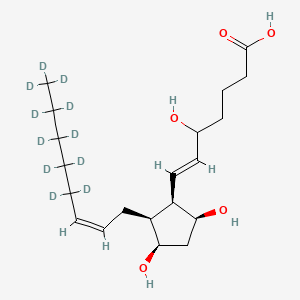
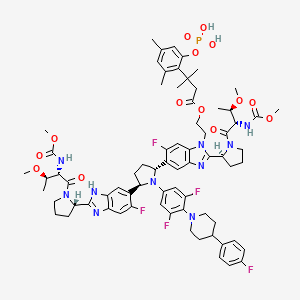
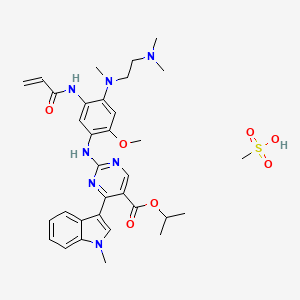
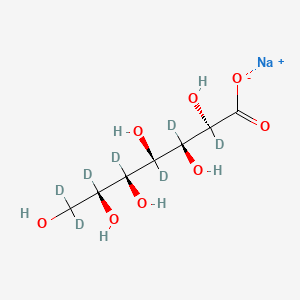
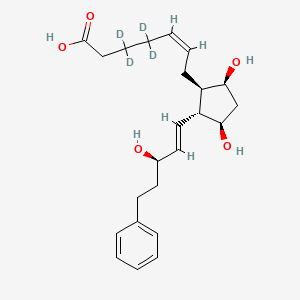
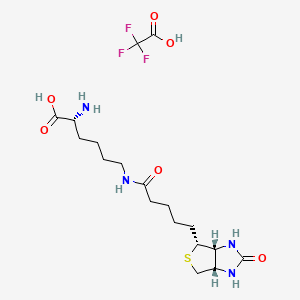
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

